2-Bromo-6-methylbenzenesulfonyl chloride

Vue d'ensemble

Description

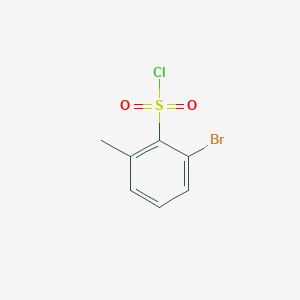

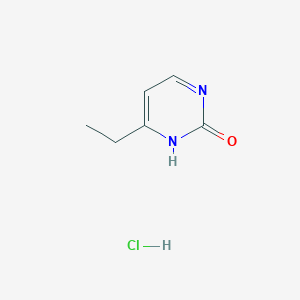

2-Bromo-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO2S . It has an average mass of 269.543 Da and a monoisotopic mass of 267.896027 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a bromo group, a methyl group, and a sulfonyl chloride group .Physical And Chemical Properties Analysis

2-Bromo-6-methylbenzenesulfonyl chloride is a red oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Hydrolysis in Water-Rich Solvents

- Ivanov, Kislov, and Gnedin (2004) studied the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide, providing insights into the solvation effects in water-rich solvents like H2O-Dioxane mixtures. They noted that the kinetic parameters of hydrolysis were significantly influenced by the kind of halogen in the compound, highlighting the unique behavior of bromine in such chemical processes (Ivanov, Kislov, & Gnedin, 2004).

Solvation Effects in Binary Solvents

- Another study by Ivanov et al. (2004) investigated the activation parameters of hydrolysis of 2-methylbenzenesulfonyl chloride in binary solvents like H2O-i-PrOH and H2O-t-BuOH. They discovered that the solvation of the sulfonyl chloride is influenced by the mole fraction of an alcohol in the solvent, affecting the hydrolysis process (Ivanov et al., 2004).

Synthesis and Reactions with Dimethyl Malonate

- Vasin et al. (2016) focused on the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a derivative of 2-bromo-6-methylbenzenesulfonyl chloride. Their research revealed its behavior as a synthetic equivalent in reactions with dimethyl malonate, demonstrating its potential in organic synthesis (Vasin et al., 2016).

Radical Bromination in Solvent Dependent Processes

- Research by Quartara et al. (2006) explored the solvent-dependent radical bromination of toluene sulfonyl chlorides, including derivatives similar to 2-bromo-6-methylbenzenesulfonyl chloride. This study highlights the importance of solvent choice in enhancing yield and reproducibility in radical bromination processes (Quartara et al., 2006).

Inhibitory Activities of Sulfonamides

- Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, which were synthesized using 4-methylbenzenesulfonyl chloride, a related compound. This study contributes to understanding the biological activities of sulfonamide derivatives in pharmaceutical research (Abbasi et al., 2019).

Safety And Hazards

The safety information available indicates that 2-Bromo-6-methylbenzenesulfonyl chloride is dangerous. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .

Propriétés

IUPAC Name |

2-bromo-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHWFVLFMUJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylbenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)

![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)

![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)

![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)

![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)